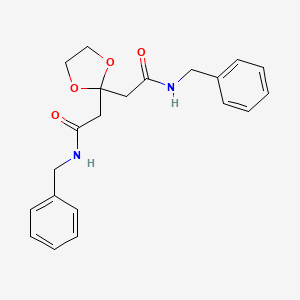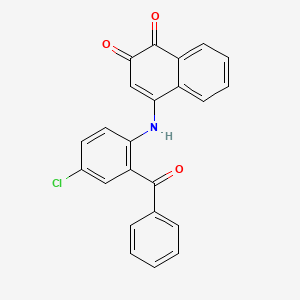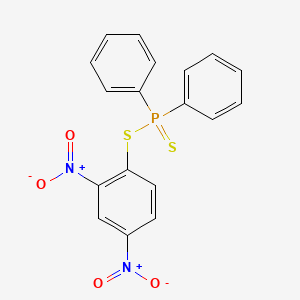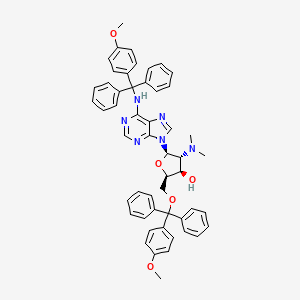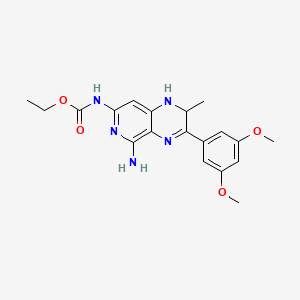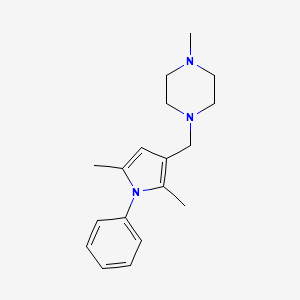
beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta(c)pyran-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl: is a complex organic compound with the molecular formula C25H38O12 and a molecular weight of 530.56 g/mol . This compound is characterized by its unique structure, which includes a glucopyranoside moiety and a cyclopenta©pyran ring system. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as glucose and cyclopentadiene derivatives.
Glycosylation: The glucose derivative undergoes glycosylation to form the glucopyranoside moiety.
Cyclization: The cyclopentadiene derivative is then cyclized to form the cyclopenta©pyran ring system.
Coupling: The glucopyranoside and cyclopenta©pyran intermediates are coupled under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glucopyranoside moiety, releasing glucose and the aglycone part of the molecule.
Applications De Recherche Scientifique
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl can be compared with other similar compounds, such as :
Ajugol: Another glucopyranoside with a similar structure but different biological activities.
Loganic Acid: A compound with a similar cyclopenta©pyran ring system but different functional groups.
Geniposidic Acid: A related compound with a glucopyranoside moiety and known for its medicinal properties.
These comparisons highlight the unique structural features and biological activities of beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-4-methylcyclopenta©pyran-1-yl, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
83889-89-8 |
|---|---|
Formule moléculaire |
C15H24O8 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(7-hydroxy-4-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O8/c1-6-5-21-14(10-7(6)2-3-8(10)17)23-15-13(20)12(19)11(18)9(4-16)22-15/h5,7-20H,2-4H2,1H3/t7?,8?,9-,10?,11-,12+,13-,14?,15+/m1/s1 |
Clé InChI |
WTAMLWRKDUICLU-GZVQKPGOSA-N |
SMILES isomérique |
CC1=COC(C2C1CCC2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC1=COC(C2C1CCC2O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)

![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)


